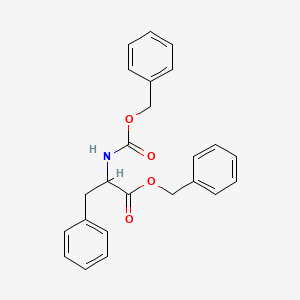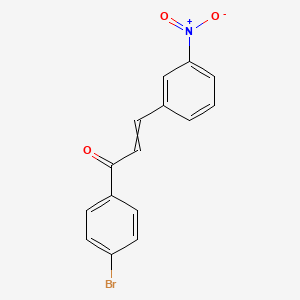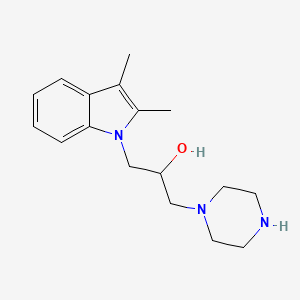
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine is a complex nickel compound with a highly intricate structure. This compound is notable for its extensive cyclic framework and multiple tert-butyl groups, which contribute to its stability and unique chemical properties.
準備方法
The synthesis of Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine involves multiple steps, including the formation of the macrocyclic ligand and its subsequent complexation with nickel ions. The reaction conditions typically require high temperatures and inert atmospheres to prevent oxidation and ensure the purity of the final product .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) or nickel(IV) species.
Reduction: It can be reduced to lower oxidation states of nickel, often using reducing agents like sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the development of advanced materials with specific electronic and magnetic properties.
作用機序
The mechanism by which Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical outcomes. The pathways involved often include redox reactions and coordination chemistry .
類似化合物との比較
Compared to other nickel complexes, Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine is unique due to its extensive cyclic structure and multiple tert-butyl groups. Similar compounds include:
Nickel(II) phthalocyanine: Known for its use in dye-sensitized solar cells.
Nickel(II) porphyrin: Used in catalysis and as a model for biological systems.
Nickel(II) salen: Employed in asymmetric synthesis and polymerization reactions.
This compound’s distinct structure and properties make it a valuable tool in various fields of research and industry.
特性
分子式 |
C64H56N8Ni |
|---|---|
分子量 |
995.9 g/mol |
IUPAC名 |
nickel(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene |
InChI |
InChI=1S/C64H56N8.Ni/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;/h13-32H,1-12H3;/q-2;+2 |
InChIキー |
MIKHBOHOMPHOAH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Ni+2] |
正規SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638420.png)


![1-[(2,3-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638443.png)



![Benzo[b]thiophen-2-ylmethyl-isopropyl-amine](/img/structure/B1638463.png)
-](/img/structure/B1638465.png)


